

A Comparative Toxicological Profile of the Pigment Red 48 Series

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Compound of Interest					
Compound Name:	Pigment Red 48:1				
Cat. No.:	B3357847	Get Quote			

The Pigment Red 48 (PR48) series, a group of monoazo pigments, finds extensive application in coloring a variety of materials, including plastics, inks, and coatings. This guide provides a comparative overview of the toxicological profiles of the key members of this series: **Pigment Red 48:1** (Barium salt), Pigment Red 48:2 (Calcium salt), Pigment Red 48:3 (Strontium salt), and Pigment Red 48:4 (Manganese salt). The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed safety assessments.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for the Pigment Red 48 series. The data has been compiled from various safety data sheets and regulatory assessments. It is important to note that the toxicological data for some members of the series is more comprehensive than for others.



Toxicological Endpoint	Pigment Red 48:1 (Cl 15865:1)	Pigment Red 48:2 (CI 15865:2)	Pigment Red 48:3 (CI 15865:3)	Pigment Red 48:4 (Cl 15865:4)
Acute Oral Toxicity (LD50)	> 6,400 mg/kg (rat)[1][2]	> 2,000 mg/kg (rat)[3]	> 5,000 mg/kg (rat)[4]	No data available
Acute Dermal Toxicity (LD50)	> 2,500 mg/kg (rat)[1][2]	No data available	No data available	No data available
Acute Inhalation Toxicity (LC50)	> 4.76 mg/L (rat)	No data available	No data available	No data available
Skin Irritation	Non-irritant (rabbit)[5]	May cause skin irritation in sensitive individuals[6]	Non-irritant (rabbit)[4]	No data available
Eye Irritation	Causes serious eye irritation[7]	May cause irritation to eyes[6]	Non-irritant (rabbit)[4]	No data available
Genotoxicity (Mutagenicity)	No evidence of mutagenicity[3]	Mutagenicity data reported[6]	Not mutagenic[8]	No data available

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety data. Below are summaries of standard protocols for cytotoxicity and genotoxicity testing.

Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

 Cell Culture: Human or animal cell lines are cultured in a suitable medium and seeded into 96-well plates.



- Treatment: The cells are exposed to varying concentrations of the test pigment for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable
 cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple
 formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured
 using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The
 absorbance is directly proportional to the number of viable cells.

Genotoxicity Assays

Genotoxicity testing is performed to identify substances that can cause genetic damage. A standard battery of tests is often required by regulatory agencies.[9]

1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound by observing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11][12][13]

- Strain Selection: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.[11]
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[10]
- Exposure: The bacterial strains are exposed to the test pigment at various concentrations on a minimal agar plate lacking histidine.[14]
- Incubation: The plates are incubated for 48-72 hours at 37°C.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[13]



2. In Vitro Micronucleus Assay

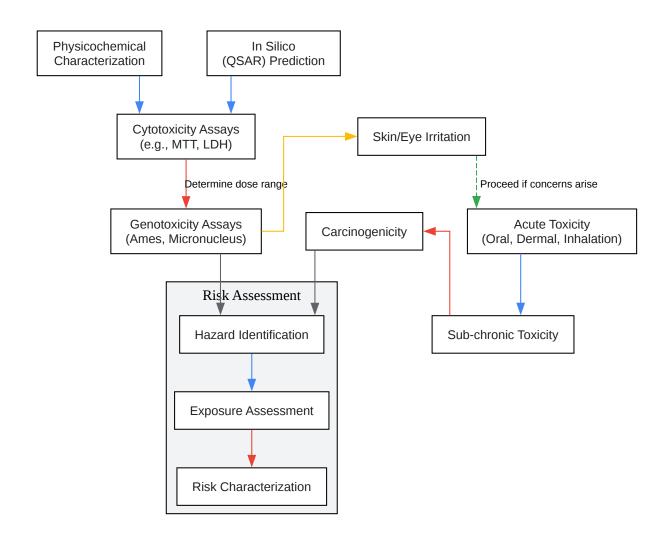
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in cultured mammalian cells.[15] [16][17]

- Cell Culture and Treatment: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to the test pigment with and without metabolic activation.[18]
- Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[15][16]
- Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).[18]
- Microscopic Analysis: The cells are examined under a microscope to score the frequency of micronuclei in binucleated cells. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm.[18]
- Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the toxicological assessment of a pigment.





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Caption: General workflow for the toxicological assessment of pigments.

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